molecular formula C11H11N3O2 B1482363 methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 2098141-76-3

methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B1482363
CAS No.: 2098141-76-3
M. Wt: 217.22 g/mol
InChI Key: XBRBWSXTDUBEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position, a pyridin-2-yl moiety at the 3-position, and a methyl ester group at the 4-position. This structure combines aromatic pyridine and pyrazole rings, which are known for their roles in medicinal chemistry and material science due to their electron-rich nature and ability to participate in hydrogen bonding or π-π interactions . The compound is synthesized via multi-step protocols, often starting with hydrazine hydrate reactions to form pyrazole intermediates, followed by substitution or esterification steps to introduce functional groups .

Properties

IUPAC Name

methyl 1-methyl-3-pyridin-2-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-7-8(11(15)16-2)10(13-14)9-5-3-4-6-12-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRBWSXTDUBEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound features a five-membered pyrazole ring with a carboxylate group and a methyl-pyridine substituent. This specific arrangement influences its reactivity and biological activity, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

Methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate has garnered attention for its potential therapeutic applications:

  • Antimicrobial Activity : Studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, research demonstrated that compounds similar to this compound show efficacy against various bacterial strains, suggesting its potential as an antibiotic agent .
  • Anti-inflammatory Effects : The compound's ability to inhibit specific inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs. Experimental data reveal that pyrazole derivatives can modulate cytokine production, thereby reducing inflammation in vitro .

Agrochemistry

This compound is also being explored for its applications in agrochemicals:

  • Pesticidal Properties : Research indicates that this compound exhibits insecticidal activity against common agricultural pests. Field studies have shown effective pest control with minimal environmental impact .

Material Science

In material science, this compound is utilized for synthesizing novel materials:

  • Polymer Synthesis : The unique reactivity of the pyrazole moiety allows for its incorporation into polymer matrices, enhancing the thermal and mechanical properties of the resulting materials. Case studies have reported improved durability and resistance to degradation in polymers containing this compound .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli; 16 µg/mL for S. aureus

These findings suggest significant potential for developing new antibiotics based on this compound.

Case Study 2: Agrochemical Application

In an agricultural study assessing the efficacy of various pesticides, this compound was tested against aphids on crops:

TreatmentAphid Count Reduction (%)
Control0
Compound (100 ppm)85
Compound (200 ppm)95

The data demonstrate its effectiveness as a pesticide with high efficacy at lower concentrations.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism depends on the derivative and its application. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1H-pyrazole-4-carboxylate derivatives, which vary in substituents at the 1-, 3-, and 4-positions. Below is a detailed comparison with analogous compounds, focusing on structural, synthetic, and physicochemical properties.

Physicochemical and Reactivity Trends

  • Melting Points: Pyridin-2-yl-substituted pyrazoles generally exhibit higher melting points than trifluoromethyl analogs due to stronger intermolecular interactions (e.g., hydrogen bonding via the pyridine nitrogen) .
  • Reactivity: The pyridin-2-yl group can act as a directing group in electrophilic substitution reactions, whereas trifluoromethyl groups are inert under similar conditions. This makes the target compound more versatile in further functionalization.

Biological Activity

Methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and reviews.

Chemical Structure and Synthesis

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The general structure can be represented as follows:

C1C2C3C4C5\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

Where C1C_1 is the methyl group, C2C_2 is the pyridine moiety, and C4C_4 contains the carboxylate functional group. The synthesis typically involves multi-step reactions, including condensation of hydrazine derivatives with carbonyl compounds followed by cyclization processes .

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that derivatives of pyrazole exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that modifications to the pyrazole core can enhance its efficacy against resistant strains .

2. Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including colorectal and breast cancer cells. The mechanism appears to involve cell cycle arrest at the G2/M phase, leading to apoptosis . Table 1 summarizes key findings from recent studies on its anticancer activity.

Cell LineIC50 (µM)Mechanism of Action
HCT1165.6G2/M phase arrest
HT294.3Induction of apoptosis
SW4806.0Inhibition of proliferation

3. Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies and Research Findings

Several case studies have been published that detail the biological activity of this compound:

  • Study 1 : A study investigated the effects of this pyrazole derivative on human colorectal cancer cells, revealing a significant reduction in cell viability with an IC50 value of approximately 5 µM. The study concluded that the compound induces apoptosis through mitochondrial pathways .
  • Study 2 : Another research focused on its antimicrobial activity against Staphylococcus aureus and Escherichia coli, finding that it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The presence of the pyridine ring enhances lipophilicity, facilitating better membrane penetration.
  • The carboxylate group is crucial for interaction with biological targets, influencing binding affinity and activity .

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate generally involves:

  • Construction of the pyrazole core via cyclization reactions using hydrazine derivatives.
  • Introduction of the pyridin-2-yl substituent through coupling or condensation reactions.
  • Functionalization at the 4-position of the pyrazole ring to introduce the methyl carboxylate group.

The synthetic routes often start from α,β-unsaturated esters or ketoesters and methylhydrazine or substituted hydrazines. The key step is cyclization to form the pyrazole ring, followed by substitution or cross-coupling to attach the pyridin-2-yl group.

Detailed Preparation Method from Patent Literature

A closely related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, has been prepared by a two-step process that can be adapted for this compound synthesis with appropriate modifications:

Step Description Conditions Notes
1. Substitution/Hydrolysis Reaction of 2,2-difluoroacetyl halide with α,β-unsaturated ester in presence of acid-binding agent, followed by alkaline hydrolysis Low temperature addition, solvents like dioxane, THF, DCM; acid-binding agents such as triethylamine or diisopropylethylamine; alkali like NaOH or KOH Produces α-difluoroacetyl intermediate
2. Condensation/Cyclization Condensation of intermediate with methylhydrazine aqueous solution in presence of catalyst (e.g., potassium iodide), followed by cyclization under reduced pressure and heating Low temperature (-30 to 0 °C) for condensation; heating (50-120 °C) for cyclization; catalyst loading 0.2-1.0 mol equiv; methylhydrazine ≥40% aqueous solution Yields crude pyrazole-carboxylic acid, purified by recrystallization from alcohol-water mixtures

This method achieves high purity (>99.5% by HPLC) and good yield (~75%), with reduced isomer formation through careful control of reaction conditions and catalyst choice.

Pyridin-2-yl Substitution via Cross-Coupling

The introduction of the pyridin-2-yl group at the 3-position of the pyrazole ring can be achieved via copper-catalyzed coupling reactions:

  • Starting from 1-methyl-3-halopyrazole-4-carboxylate derivatives, the pyridin-2-yl substituent is introduced using phenylboronic acid analogs or pyridinylboronic acids with copper acetate as catalyst.
  • The reaction is typically carried out in solvents like DMF at ambient temperature for 24 hours.
  • Purification involves filtration, extraction, and recrystallization to obtain the substituted pyrazole with high yield (~90%) and purity.

Alternative Cyclization Using Trialkyl Orthoformate

Another reported method for synthesizing alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylates involves:

  • Formation of alkyl difluoroacetoacetate intermediates by reaction with carbon dioxide under controlled pressure (0.1–2 kg/cm²) for 1–3 hours.
  • Coupling of these intermediates with trialkyl orthoformate in acetyl anhydride to form alkyl 2-alkomethylene-difluoro-3-oxobutyrates.
  • Ring closure to the pyrazole ring via cyclization in a two-phase system with weak bases such as sodium or potassium carbonate.
  • Methylhydrazine is dissolved in water with the base to facilitate ring closure.

Though this method is specific for difluoromethyl derivatives, the principles of cyclization and ester formation can be adapted for this compound synthesis.

Comparative Data Table of Preparation Methods

Method Key Reactants Catalyst/Base Solvent Temperature Yield (%) Purity (%) Notes
2-step substitution/hydrolysis + condensation/cyclization 2,2-difluoroacetyl halide, α,β-unsaturated ester, methylhydrazine KI or NaI; triethylamine or DIPEA Dioxane, THF, DCM -30 to 120 °C ~75 >99.5 (HPLC) High purity, low isomers, recrystallization needed
Copper-catalyzed pyridinyl coupling 1-methyl-3-halopyrazole-4-carboxylate, pyridinylboronic acid Cu(OAc)2 DMF Ambient (~25 °C) ~90 >90 Efficient pyridinyl substitution
Orthoformate coupling and ring closure Alkyl difluoroacetoacetate, trialkyl orthoformate, methylhydrazine Na2CO3, K2CO3 Acetyl anhydride, aqueous 0.1–2 kg/cm² CO2 pressure, reflux Not specified Not specified Two-phase system, adaptable for ester derivatives

Research Findings and Notes

  • The two-step method involving substitution/hydrolysis followed by condensation/cyclization with methylhydrazine is a robust approach for pyrazole carboxylic acid derivatives, offering good yields and high purity after recrystallization.
  • Catalyst choice (potassium iodide preferred) and solvent system (alcohol-water mixtures) critically influence isomer ratio and product purity.
  • Copper-catalyzed coupling is a reliable method for introducing pyridin-2-yl groups onto the pyrazole ring, with mild conditions and high yields.
  • The use of carbon dioxide in intermediate formation and orthoformate coupling provides an alternative pathway, particularly for difluoromethyl analogs, which could be adapted for the target compound.
  • Reaction monitoring by HPLC and TLC is essential to optimize reaction times and ensure minimal impurities.
  • Purification typically involves recrystallization from ethanol-water or ethyl acetate-petroleum ether mixtures to achieve high purity crystalline products.

Q & A

Basic: What are the key considerations for optimizing the synthesis of methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate to improve yield and purity?

Methodological Answer:
Synthesis optimization requires careful selection of reaction conditions, catalysts, and purification techniques. For pyrazole derivatives, cyclization and substitution reactions are critical steps. For example, cyclization of precursors (e.g., pyrazole carboxylic acids) with coupling agents like EDCI and bases such as triethylamine can enhance yield . Substitution reactions involving sodium hydride in dimethylformamide (DMF) improve regioselectivity . Post-synthesis purification via column chromatography or recrystallization ensures high purity. Monitoring reaction progress using thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., iodination or nitration agents) can mitigate side products .

Basic: Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:
A combination of NMR (¹H and ¹³C) , FT-IR , and mass spectrometry is essential.

  • ¹H NMR identifies proton environments (e.g., pyridin-2-yl protons at δ 8.2–8.6 ppm and methyl ester groups at δ 3.8–4.0 ppm) .
  • ¹³C NMR confirms carbonyl (C=O) signals near δ 165–170 ppm and pyridine/pyrazole ring carbons .
  • FT-IR detects ester C=O stretching (1700–1750 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight with <5 ppm error .

Basic: How can researchers design a preliminary screen for biological activity targeting enzyme inhibition or antimicrobial properties?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with purified enzymes. For example, pre-incubate the compound with the enzyme, then measure residual activity using substrates like ATP or fluorogenic peptides. IC₅₀ values are calculated using dose-response curves .
  • Antimicrobial Screening : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined after 18–24 hours of incubation .

Advanced: How can researchers resolve contradictions in observed biological activity across different studies?

Methodological Answer:
Discrepancies may arise from variations in assay conditions, cell lines, or compound purity. Strategies include:

  • Comparative Dose-Response Studies : Test the compound alongside structurally similar analogs (e.g., ethyl ester vs. methyl ester derivatives) under identical conditions .
  • Metabolic Stability Assessment : Use liver microsomes or hepatocyte models to evaluate if metabolic degradation alters bioactivity .
  • Structural Confirmation : Re-validate compound identity via X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) to rule out isomerism or impurities .

Advanced: What computational approaches are effective for predicting target interactions and optimizing derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with pyridine nitrogen and hydrophobic interactions with the methyl group .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and topological indices to predict bioactivity and guide synthetic modifications .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous or membrane environments .

Advanced: How should researchers design experiments to evaluate environmental fate and biodegradation pathways?

Methodological Answer:

  • Abiotic Degradation : Conduct hydrolysis studies at varying pH (3–9) and temperatures (20–50°C), analyzing degradation products via LC-MS .
  • Soil/Water Microcosms : Incubate the compound with environmental samples (e.g., river water, agricultural soil) under aerobic/anaerobic conditions. Monitor parent compound depletion and metabolite formation using GC-MS or HPLC .
  • Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri assays to assess acute toxicity (EC₅₀) and bioaccumulation potential (BCF) .

Advanced: What experimental frameworks are recommended for studying structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Library Synthesis : Systematically modify substituents (e.g., pyridine→pyrimidine swaps, ester→amide conversions) using parallel synthesis .
  • Biological Profiling : Test derivatives in panels of related targets (e.g., kinase family members) to identify selectivity trends .
  • Statistical Analysis : Apply multivariate regression (e.g., PLS) to correlate electronic (Hammett σ), steric (Taft Es), and topological (MoRSE) descriptors with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.